N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide
Description
The exact mass of the compound this compound is 349.0541940 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N5O/c16-10-2-4-11(5-3-10)23-14(20-21-22-23)8-19-15(24)9-1-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDQGMDZJKXKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2070-1024 is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood.
Mode of Action
F2070-1024 acts as an antagonist to the MCHR1 receptor. By binding to this receptor, it prevents the actions of the Melanin-Concentrating Hormone (MCH), thereby modulating the physiological responses controlled by MCH.
Biochemical Pathways
Given its role as an mchr1 antagonist, it likely impacts pathways related to food intake and mood regulation.
Pharmacokinetics
Based on the general properties of similar compounds, it can be hypothesized that f2070-1024 is well absorbed, metabolized, and excreted
Result of Action
The molecular and cellular effects of F2070-1024’s action are likely related to its antagonistic effect on the MCHR1 receptor. By inhibiting the action of MCH, F2070-1024 may modulate food intake and mood. .
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a tetrazole ring linked to a difluorobenzamide moiety. Its molecular formula is with a molecular weight of approximately 445.9 g/mol. The presence of the 4-chlorophenyl group and the difluorobenzamide structure enhances its potential biological activity.
Research indicates that tetrazole derivatives often exhibit significant biological activities due to their ability to interact with various biological targets. The tetrazole ring is known to mimic carboxylic acids, allowing these compounds to engage in hydrogen bonding and electrostatic interactions with proteins and enzymes.
Key Biological Activities
- Antimicrobial Activity : Compounds similar in structure have demonstrated notable antimicrobial properties. For example, derivatives containing tetrazole rings have shown effectiveness against various bacterial strains and fungi, including Candida albicans .
- Anticancer Properties : Several studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds with chlorophenyl substituents have been evaluated for their ability to inhibit cancer cell proliferation .
- Anti-inflammatory Effects : Research has indicated that certain tetrazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Analgesic Activity : Some derivatives have been screened for analgesic effects using models such as the acetic acid-induced writhing test .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Similar sulfonamide and tetrazole structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-tetrazole | Lacks sulfonamide group | Anticancer |
| N-(5-Aryl-tetrazol-1-yl)benzenesulfonamides | Variations in aryl groups | Diverse biological activities |
This comparison illustrates how the unique combination of functional groups in this compound may enhance its therapeutic potential compared to other related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study assessed the Minimum Inhibitory Concentration (MIC) of various tetrazole derivatives against Candida albicans, revealing that compounds with chlorophenyl substitutions exhibited superior activity compared to standard antifungal agents .
- Evaluation of Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
